REACTION_SMILES
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[BH4-:15].[CH3:17][CH2:18][OH:19].[K+:16].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24].[n:1]1[c:2]([NH:7][c:8]2[s:9][c:10]([CH:13]=[O:14])[cH:11][n:12]2)[cH:3][cH:4][cH:5][cH:6]1>>[n:1]1[c:2]([NH:7][c:8]2[s:9][c:10]([CH2:13][OH:14])[cH:11][n:12]2)[cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cnc(Nc2ccccn2)s1
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Name
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Type
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product
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Smiles
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OCc1cnc(Nc2ccccn2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |